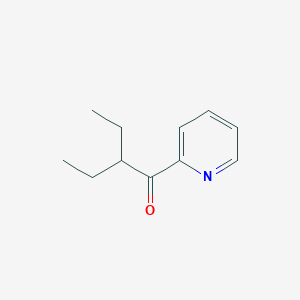

1-Ethylpropyl 2-pyridyl ketone

Description

BenchChem offers high-quality 1-Ethylpropyl 2-pyridyl ketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethylpropyl 2-pyridyl ketone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethyl-1-pyridin-2-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-9(4-2)11(13)10-7-5-6-8-12-10/h5-9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDGHWSNVLZLRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641994 | |

| Record name | 2-Ethyl-1-(pyridin-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860705-36-8 | |

| Record name | 2-Ethyl-1-(pyridin-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 1-Ethylpropyl 2-pyridyl ketone

Abstract: This technical guide provides a detailed methodology for the synthesis, purification, and comprehensive characterization of 1-Ethylpropyl 2-pyridyl ketone, a valuable compound in synthetic and medicinal chemistry. The narrative emphasizes the rationale behind procedural choices, offering field-proven insights for researchers, scientists, and professionals in drug development. The protocols are designed to be self-validating, supported by authoritative references and detailed analytical procedures to ensure scientific integrity and reproducibility.

Introduction: The Significance of Pyridyl Ketones

Pyridyl ketones are a class of organic compounds that feature prominently as key structural motifs in a vast array of biologically active molecules and pharmaceuticals. Their unique electronic and steric properties, arising from the juxtaposition of a carbonyl group and a pyridine ring, make them versatile intermediates for the synthesis of more complex heterocyclic systems. The pyridine moiety can act as a hydrogen bond acceptor and participate in π-stacking interactions, which is crucial for molecular recognition in biological systems. Consequently, robust and well-characterized methods for the synthesis of specific pyridyl ketones, such as 1-Ethylpropyl 2-pyridyl ketone, are of significant interest to the scientific community.

This guide presents a definitive protocol for the synthesis of 1-Ethylpropyl 2-pyridyl ketone via the Grignard reaction, a classic and highly effective method for carbon-carbon bond formation. We will delve into the mechanistic underpinnings of the synthesis, provide a step-by-step procedure for purification by column chromatography, and detail the analytical techniques required for unambiguous structural confirmation and purity assessment.

Synthesis of 1-Ethylpropyl 2-pyridyl ketone via Grignard Reaction

The addition of a Grignard reagent to a nitrile is a powerful and reliable method for the synthesis of ketones. In this case, we utilize the reaction between sec-pentylmagnesium bromide (the Grignard reagent derived from 3-bromopentane) and 2-cyanopyridine. This approach is favored due to the high nucleophilicity of the Grignard reagent and the electrophilicity of the nitrile carbon, leading to the formation of an intermediate imine which is readily hydrolyzed to the desired ketone upon acidic workup.[1]

Reaction Mechanism

The synthesis proceeds in two main stages: the formation of the Grignard reagent and its subsequent reaction with the nitrile, followed by hydrolysis. The causality is straightforward: the highly polarized carbon-magnesium bond of the Grignard reagent provides a potent carbon nucleophile, which is necessary to attack the electrophilic carbon of the pyridine nitrile.

Caption: Reaction mechanism for the synthesis of 1-Ethylpropyl 2-pyridyl ketone.

Experimental Protocol: Synthesis

Materials:

-

3-Bromopentane (Reagent grade, ≥98%)

-

Magnesium turnings (≥99.5%)

-

Iodine (crystal, catalyst)

-

2-Cyanopyridine (≥99%)

-

Anhydrous diethyl ether

-

Hydrochloric acid (3M)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

-

Grignard Reagent Formation: Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask. Add a small amount of anhydrous diethyl ether. In the dropping funnel, place 3-bromopentane (1.1 eq) dissolved in anhydrous diethyl ether.

-

Initiation: Add a few drops of the 3-bromopentane solution to the magnesium turnings. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction. If the reaction does not start, gently warm the flask with a heat gun.

-

Addition: Once the reaction is initiated, add the remaining 3-bromopentane solution dropwise at a rate that maintains a gentle reflux.

-

Reaction with Nitrile: After the addition is complete, cool the Grignard solution to 0 °C. Dissolve 2-cyanopyridine (1.0 eq) in anhydrous diethyl ether and add it dropwise via the dropping funnel. A precipitate will form.

-

Quenching and Hydrolysis: After stirring for 2 hours at room temperature, slowly and carefully pour the reaction mixture over a mixture of crushed ice and 3M HCl. Stir vigorously until all solids dissolve.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification by Column Chromatography

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Flash column chromatography is an effective method for this purpose, separating compounds based on their differential adsorption to a stationary phase.[2][3][4]

Workflow for Purification and Characterization

Caption: Overall workflow for the purification and characterization of the target compound.

Experimental Protocol: Purification

Materials:

-

Silica gel (60 Å, 230-400 mesh)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

TLC plates (silica gel 60 F₂₅₄)

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane.

-

Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

-

Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). The polarity of the eluent can be gradually increased to facilitate the elution of the product.

-

Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC with a UV lamp for visualization.

-

Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield the purified 1-Ethylpropyl 2-pyridyl ketone as a liquid or low-melting solid.

Structural Characterization

Unambiguous characterization is performed using a suite of spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. ¹H NMR provides information on the proton environment and connectivity, while ¹³C NMR identifies all unique carbon atoms.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Chemical Shift (δ, ppm) | Multiplicity |

| 8.65 | dd |

| 8.00 | d |

| 7.85 | td |

| 7.45 | ddd |

| 3.40 | tt |

| 1.70 | m |

| 0.90 | t |

Predicted shifts are based on known values for pyridyl ketones and alkyl chains. Actual values may vary based on solvent and experimental conditions.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 1-Ethylpropyl 2-pyridyl ketone (C₁₀H₁₃NO), the expected molecular weight is approximately 163.22 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z = 163. Key fragmentation patterns would include the loss of alkyl fragments. A prominent peak at m/z = 121 would correspond to the McLafferty rearrangement product.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch and several bands corresponding to the pyridine ring vibrations.[9][10][11]

| Key IR Absorptions (Predicted) |

| Wavenumber (cm⁻¹) |

| ~3050 |

| 2960-2850 |

| ~1710 |

| ~1580, 1470, 1430 |

Safety and Handling

Reagents:

-

3-Bromopentane: Flammable liquid and vapor. Causes skin and eye irritation.

-

Magnesium Turnings: Flammable solid.

-

Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

-

2-Cyanopyridine: Toxic if swallowed, in contact with skin, or if inhaled.

Product:

-

1-Ethylpropyl 2-pyridyl ketone: While specific data is unavailable, similar compounds like 2-propionylpyridine are harmful if swallowed and cause skin and eye irritation.[12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of 1-Ethylpropyl 2-pyridyl ketone. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can reliably produce and validate this important chemical building block. The combination of a robust synthetic strategy with a thorough analytical workflow ensures the high quality and integrity of the final product, paving the way for its successful application in drug discovery and materials science.

References

- sioc-journal.cn. (n.d.). Studies on the reaction of 3-cyanopyridine with grignard reagents.

-

JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

-

NIST. (n.d.). di-2-Pyridyl ketone. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). di-2-Pyridyl ketone. NIST WebBook. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis of 1-(1-Arylvinyl)pyridin-2(1H)-ones from Ketones and 2-Fluoropyridine. Retrieved from [Link]

-

ACS Omega. (2024, May 30). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. Retrieved from [Link]

-

Wikipedia. (n.d.). Kröhnke pyridine synthesis. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Retrieved from [Link]

-

SID. (n.d.). FT-IR AND COMPUTATIONAL STUDY OF DI-2-PYRIDYL KETONE NICOTINOYLHYDRAZONE. Retrieved from [Link]

-

PMC - NIH. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(2-pyridinyl)-. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of the NAD + pyridine ring. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass spectrometry in structural and stereochemical problems. CCXXXIV. Alkyl pyridyl ketones. Retrieved from [Link]

-

ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column?. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. Retrieved from [Link]

-

YouTube. (2021, February 9). column chromatography & purification of organic compounds. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 2-Propionylpyridine. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis of Methyl Isopropyl Ketone and Diethyl Ketone over NiNa/ZrO 2-MnO 2ZnO Catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of 2-pyridyl ketone library from 2-lithiopyridine with esters. Retrieved from [Link]

-

YouTube. (2019, July 14). Carbon nucleophiles part 1 - Grignard reagents and cyanohydrin formation. Retrieved from [Link]

-

ChemistryViews. (2026, January 16). Carbon-Coated Copper Catalysts for Pyridine Synthesis. Retrieved from [Link]

-

PubChem - NIH. (n.d.). Bis(2-pyridyl) ketone. Retrieved from [Link]

- Google Patents. (n.d.). EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives.

-

American Chemical Society. (2025, December 30). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation. Retrieved from [Link]

-

Spectroscopy Online. (2022, August 1). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis of 1-(1-Arylvinyl)pyridin-2(1H)-ones from Ketones and 2-Fluoropyridine. Retrieved from [Link]

-

Baran Lab - Scripps Research. (2004, September 6). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

-

Thieme. (n.d.). Preparation of Cyanopyridines by Direct Cyanation. Retrieved from [Link]

-

MassBank. (2010, May 20). Keto acids and derivatives. Retrieved from [Link]

-

ACS Publications. (n.d.). Infrared Spectra for Analysis of Aldehyde and Ketone 2,4-Dinitrophenylhydrazones. Retrieved from [Link]

-

ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from [Link]

-

PubChem. (n.d.). 2-Pentanone. Retrieved from [Link]

-

MDPI. (n.d.). Urinary Volatilomic Signatures for Non-Invasive Detection of Lung Cancer. Retrieved from [Link]

Sources

- 1. 2-Cyanopyridine | 100-70-9 | Benchchem [benchchem.com]

- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. DI-2-PYRIDYL KETONE(19437-26-4) 1H NMR [m.chemicalbook.com]

- 6. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. di-2-Pyridyl ketone [webbook.nist.gov]

- 10. sid.ir [sid.ir]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. 2-Propionylpyridine | C8H9NO | CID 520574 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical Properties of 1-Ethylpropyl 2-pyridyl ketone

Abstract

This technical guide provides a comprehensive overview of the anticipated photophysical properties of 1-Ethylpropyl 2-pyridyl ketone. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally analogous compounds, particularly other 2-acylpyridines, and established principles of photochemistry. It is intended for researchers, scientists, and drug development professionals interested in the potential applications of this and related compounds in areas such as photochemistry, materials science, and medicinal chemistry. The guide covers the molecule's synthesis, expected electronic absorption and emission characteristics, the nature of its excited states, and potential photochemical reaction pathways. Experimental protocols for key photophysical measurements are also detailed to facilitate further investigation.

Introduction

Aromatic ketones constitute a significant class of organic compounds with rich and diverse photophysical and photochemical behaviors. Their utility spans a wide range of applications, from photoinitiators in polymer chemistry to building blocks for complex organic synthesis. Within this class, pyridyl ketones, which incorporate a nitrogen-containing heteroaromatic ring, exhibit unique properties due to the interplay of n,π* and π,π* excited states and the influence of the nitrogen atom's lone pair of electrons.

1-Ethylpropyl 2-pyridyl ketone, a derivative of 2-acylpyridine, is a molecule of interest for its potential as a photosensitizer, a ligand in coordination chemistry, or a pharmacophore in medicinal chemistry. Understanding its interaction with light is paramount to harnessing its potential. This guide aims to provide a foundational understanding of its photophysical properties by drawing parallels with well-studied analogs like 2-acetylpyridine and 2-benzoylpyridine.

Synthesis and Molecular Structure

While specific literature on the synthesis of 1-Ethylpropyl 2-pyridyl ketone is scarce, a general and efficient method for the preparation of N-vinyl-substituted pyridones from ketones and 2-fluoropyridine has been described, which could be adapted for its synthesis.[1][2] A plausible synthetic route would involve the acylation of a 2-pyridyl organometallic reagent with an appropriate acyl chloride or anhydride.

The molecular structure of 1-Ethylpropyl 2-pyridyl ketone features a pyridine ring directly attached to a carbonyl group, which is further substituted with an ethylpropyl group. The presence of the pyridine ring and the carbonyl group are the key determinants of its electronic and photophysical properties.

Electronic Absorption Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of an aromatic ketone is characterized by distinct electronic transitions. For 1-Ethylpropyl 2-pyridyl ketone, we can anticipate two primary absorption bands:

-

π → π* Transition: This is typically a strong absorption band occurring at shorter wavelengths (higher energy). It arises from the excitation of an electron from a π bonding orbital to a π* antibonding orbital, primarily localized on the pyridine ring and the carbonyl group. For the related compound, 2-acetylpyridine, an absorption maximum is observed at 227 nm in cyclohexane.[3]

-

n → π* Transition: This is a weaker absorption band that appears at longer wavelengths (lower energy). It corresponds to the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital.[4] This transition is formally forbidden by symmetry, which accounts for its lower intensity.

The solvent environment can significantly influence the positions of these absorption bands. Polar solvents are expected to cause a blue shift (hypsochromic shift) of the n → π* transition and a red shift (bathochromic shift) of the π → π* transition.

Table 1: Expected UV-Vis Absorption Characteristics of 1-Ethylpropyl 2-pyridyl ketone (in a non-polar solvent)

| Transition | Expected λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |

| π → π | ~230 - 260 | High (~10,000) |

| n → π | ~300 - 350 | Low (~100 - 1000) |

Excited State Dynamics

Upon absorption of a photon, 1-Ethylpropyl 2-pyridyl ketone is promoted to an electronically excited state. The subsequent de-excitation pathways determine its photophysical and photochemical behavior. A Jablonski diagram is a useful tool for visualizing these processes.

Caption: A generalized Jablonski diagram illustrating the principal photophysical pathways for an aromatic ketone.

The Nature of the Lowest Excited States

For 2-benzoylpyridines, the lowest excited singlet (S₁) and triplet (T₁) states have been characterized as having n,π* character.[5] It is highly probable that 1-Ethylpropyl 2-pyridyl ketone will exhibit similar behavior. The relative energies of the n,π* and π,π* states are crucial in determining the photophysical properties. In heteroaromatic molecules, the presence of in-plane lone pairs can lead to n,π* excited states being the lowest in energy.[6][7]

-

¹(n,π) State: The lowest excited singlet state is likely to be of n,π character. Molecules in this state often exhibit different reactivity compared to their ground state.

-

³(n,π) State: Due to efficient intersystem crossing (ISC), the triplet state is often readily populated in aromatic ketones. The lowest triplet state is also expected to be of n,π character.[5] These triplet states are typically long-lived and are key intermediates in many photochemical reactions.

Luminescence Properties

-

Fluorescence: Emission from the S₁ state back to the ground state (S₀) is termed fluorescence.[8] Aromatic ketones with a lowest ¹(n,π*) state often exhibit weak fluorescence because intersystem crossing to the triplet manifold is a very efficient competing process. The fluorescence quantum yield is expected to be low. Rigidity in molecular structure can enhance fluorescence quantum efficiency.[9]

-

Phosphorescence: After intersystem crossing to the T₁ state, the molecule can return to the S₀ ground state via the emission of a photon, a process known as phosphorescence.[8] Since the T₁ → S₀ transition is spin-forbidden, phosphorescence has a much longer lifetime than fluorescence, often in the microsecond to second range. For 2-benzoylpyridines, phosphorescence has been observed and studied.[5]

Table 2: Predicted Luminescence Properties of 1-Ethylpropyl 2-pyridyl ketone

| Property | Expected Characteristics |

| Fluorescence | |

| Emission Maximum (λem) | Stokes shifted to longer wavelengths than the n → π* absorption |

| Quantum Yield (ΦF) | Low (< 0.1) |

| Lifetime (τF) | Short (nanoseconds) |

| Phosphorescence | |

| Emission Maximum (λem) | Significantly red-shifted from fluorescence |

| Quantum Yield (ΦP) | Potentially significant, dependent on solvent and temperature |

| Lifetime (τP) | Long (microseconds to milliseconds) |

Experimental Protocols

To experimentally validate the predicted photophysical properties of 1-Ethylpropyl 2-pyridyl ketone, the following standard techniques should be employed.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε).

Procedure:

-

Prepare a series of solutions of 1-Ethylpropyl 2-pyridyl ketone of known concentrations in a suitable solvent (e.g., cyclohexane for non-polar and acetonitrile for polar environments).

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorbance spectra of the solutions in a quartz cuvette over a wavelength range of 200-500 nm.

-

Identify the λmax for the π → π* and n → π* transitions.

-

Calculate the molar absorptivity (ε) at each λmax using the Beer-Lambert law (A = εcl).

Steady-State Fluorescence and Phosphorescence Spectroscopy

Objective: To determine the emission maxima and relative quantum yields.

Procedure:

-

Prepare a dilute solution of the compound in a suitable solvent. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Use a spectrofluorometer.

-

For fluorescence, excite the sample at the λmax of the n → π* transition and record the emission spectrum.

-

For phosphorescence, the measurement is typically performed at low temperatures (e.g., 77 K in a frozen solvent matrix) to minimize non-radiative decay pathways. A pulsed light source and a time-gated detector are used to separate the long-lived phosphorescence from the short-lived fluorescence.

-

The relative fluorescence quantum yield can be determined by comparing the integrated emission intensity to that of a known standard.

Transient Absorption Spectroscopy

Objective: To study the properties and kinetics of the triplet excited state.

Methodology: Transient absorption spectroscopy is a pump-probe technique.[10][11] A high-intensity laser pulse (the pump) excites the sample, and a second, time-delayed, broadband light pulse (the probe) measures the change in absorbance of the sample. By varying the delay time between the pump and probe pulses, the formation and decay of transient species, such as the triplet state, can be monitored.[12]

Caption: A simplified workflow for a transient absorption spectroscopy experiment.

Potential Photochemical Reactivity

The excited states of aromatic ketones, particularly the ³(n,π*) state, are known to undergo a variety of photochemical reactions.[4] For 1-Ethylpropyl 2-pyridyl ketone, potential reactions include:

-

Photoreduction: In the presence of a hydrogen donor, the triplet excited state can abstract a hydrogen atom, leading to the formation of a ketyl radical.

-

Energy Transfer: The triplet state can transfer its energy to another molecule with a lower triplet energy, a process known as photosensitization.

-

Photocycloaddition: With unsaturated compounds, [2+2] cycloaddition reactions can occur.

The specific reaction pathways will be highly dependent on the reaction conditions, including the solvent and the presence of other reactants.

Conclusion

While direct experimental data for 1-Ethylpropyl 2-pyridyl ketone is limited, a comprehensive understanding of its photophysical properties can be inferred from its structural analogs and fundamental photochemical principles. It is expected to exhibit characteristic π → π* and n → π* absorption bands, with the lowest excited states being of n,π* character. This will likely lead to weak fluorescence and potentially significant phosphorescence. The long-lived triplet state is anticipated to be a key intermediate in its photochemistry. The experimental protocols outlined in this guide provide a roadmap for the detailed characterization of this and related pyridyl ketones, which will be crucial for the development of their potential applications.

References

-

ResearchGate. (n.d.). The transient absorption spectra assigned to T-T absorption of ketones... Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis of 1-(1-Arylvinyl)pyridin-2(1H)-ones from Ketones and 2-Fluoropyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Photochemical and photophysical behaviour of benzoylpyridines. Part I. Triplet–triplet energy transfer to biacetyl. Retrieved from [Link]

-

ACS Publications. (2024). The n,π States of Heteroaromatics: When are They the Lowest Excited States and in What Way Can They Be Aromatic or Antiaromatic?* Retrieved from [Link]

-

PhotochemCAD. (n.d.). E. Heterocycles E03. 2-Acetylpyridine. Retrieved from [Link]

-

YouTube. (2012). Transient Absorption Spectroscopy explained. Retrieved from [Link]

-

PubMed Central. (n.d.). The n,π States of Heteroaromatics: When are They the Lowest Excited States and in What Way Can They Be Aromatic or Antiaromatic?*. Retrieved from [Link]

-

PubChem. (n.d.). 2-Benzoylpyridine. Retrieved from [Link]

-

YouTube. (2021). 7.6 Standard Primary Photoreactions of (n,π) and (π,π) States. Retrieved from [Link]

-

Avantes. (n.d.). Introduction to Transient Absorption Spectroscopy. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fluorescence and Phosphorescence. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Acetylpyridine. Retrieved from [Link]

-

ResearchGate. (n.d.). Interaction of Triplet Excited States of Ketones with Nucleophilic Groups.... Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Methyl Isopropyl Ketone and Diethyl Ketone.... Retrieved from [Link]

- Unknown Source. (n.d.). Molecular Fluorescence and Phosphorescence Spectrometry.

-

Macmillan Group - Princeton University. (2020). Transient Absorption Spectroscopy Offers Mechanistic Insights for an Iridium/Nickel-Catalyzed C−O Coupling. Retrieved from [Link]

- Unknown Source. (n.d.). Fluorescence and phosphorescence.

-

Chemistry LibreTexts. (2023). 15.3: Aromaticity and the Hückel 4n + 2 Rule. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis of 1-(1-Arylvinyl)pyridin-2(1H)-ones from Ketones and 2- Fluoropyridine. Retrieved from [Link]

-

MDPI. (n.d.). Insights from Femtosecond Transient Absorption Spectroscopy.... Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. PhotochemCAD | 2-Acetylpyridine [photochemcad.com]

- 4. youtube.com [youtube.com]

- 5. Photochemical and photophysical behaviour of benzoylpyridines. Part I. Triplet–triplet energy transfer to biacetyl - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The n,π* States of Heteroaromatics: When are They the Lowest Excited States and in What Way Can They Be Aromatic or Antiaromatic? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. diverdi.colostate.edu [diverdi.colostate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Introduction to Transient Absorption Spectroscopy - Avantes [avantes.com]

- 12. researchgate.net [researchgate.net]

The Coordination Chemistry of 1-Ethylpropyl 2-pyridyl ketone: A Technical Guide for Advanced Research

Abstract

This technical guide provides an in-depth exploration of the coordination chemistry of 1-Ethylpropyl 2-pyridyl ketone, a fascinating yet under-explored ligand. While direct literature on this specific molecule is nascent, this document leverages extensive data from analogous 2-acylpyridine systems, particularly di(2-pyridyl) ketone (dpk), to project its synthetic pathways, coordination behavior, and the unique reactivity of its metal complexes. This guide is intended for researchers and professionals in coordination chemistry, materials science, and drug development, offering both a foundational understanding and a springboard for novel research endeavors. We will delve into the ligand's synthesis, its versatile coordination modes, the intriguing reactivity of the ketone moiety upon metal chelation, and detailed protocols for the synthesis and characterization of its coordination compounds.

Introduction: The Promise of Unsymmetrical 2-Acylpyridine Ligands

The field of coordination chemistry has long been captivated by the versatility of pyridyl-based ligands. Among these, 2-acylpyridines represent a class of compounds with rich and diverse coordination behavior, capable of forming stable complexes with a wide array of transition metals. The prototypical ligand in this family, di(2-pyridyl) ketone (dpk), has been extensively studied, revealing a propensity for various coordination modes and a fascinating reactivity profile of its carbonyl group upon coordination.[1]

This guide focuses on the unsymmetrical analogue, 1-Ethylpropyl 2-pyridyl ketone. The introduction of an aliphatic ketone substituent in place of a second pyridyl ring is anticipated to modulate the electronic and steric properties of the ligand, thereby influencing the geometry, stability, and reactivity of its metal complexes. Such modifications can be crucial in the rational design of catalysts, molecular magnets, and therapeutic agents.

Ligand Synthesis: A Proposed Pathway

While the direct synthesis of 1-Ethylpropyl 2-pyridyl ketone is not extensively documented, established methodologies for the preparation of unsymmetrical ketones can be readily adapted. A plausible and efficient synthetic route involves the acylation of a 2-picolyllithium species with an appropriate N,N-dimethylcarboxamide.[2]

Caption: Proposed synthesis of 1-Ethylpropyl 2-pyridyl ketone.

Experimental Insight: The choice of a strong, non-nucleophilic base like n-butyllithium at low temperatures is critical to ensure the selective deprotonation of the methyl group of 2-picoline, forming the desired 2-picolyllithium intermediate. The subsequent acylation with N,N-dimethylpentanamide provides a reliable route to the target ketone.

Coordination Behavior: A World of Possibilities

Drawing parallels from the well-documented coordination chemistry of di(2-pyridyl) ketone and other 2-acylpyridines, 1-Ethylpropyl 2-pyridyl ketone is expected to exhibit a rich and varied coordination behavior. The presence of the pyridyl nitrogen and the ketonic oxygen atoms allows for multiple modes of binding to a metal center.

Bidentate Coordination Modes

The most common coordination modes for 2-acylpyridine ligands are bidentate, involving chelation through either the nitrogen and oxygen atoms or, in the case of dpk, two nitrogen atoms. For 1-Ethylpropyl 2-pyridyl ketone, the primary bidentate mode is anticipated to be N,O-chelation.

-

N,O-Bidentate Chelation: The ligand coordinates to the metal center through the pyridyl nitrogen and the ketonic oxygen, forming a stable five-membered chelate ring. This is the most probable coordination mode for mononuclear complexes.

Caption: N,O-Bidentate coordination of 1-Ethylpropyl 2-pyridyl ketone.

Bridging Coordination

In polynuclear complexes, the ligand can act as a bridge between two or more metal centers. This can occur through the pyridyl nitrogen and the ketonic oxygen, or through the deprotonated form of a hydrated or alcoholated derivative of the ketone (see Section 4).

Reactivity of the Coordinated Ketone: A Gateway to Novel Structures

A hallmark of the coordination chemistry of 2-acylpyridines is the enhanced reactivity of the carbonyl group upon coordination to a metal ion. This activation facilitates nucleophilic attack at the carbonyl carbon, leading to the formation of gem-diol or hemiketal derivatives.[1][3]

-

Hydration and Alcoholysis: In the presence of water or alcohols, the coordinated ketone can undergo nucleophilic addition to form a gem-diol or a hemiketal, respectively. The resulting hydroxyl group(s) can be deprotonated to form bridging alkoxide ligands, leading to the formation of polynuclear clusters.[4]

Caption: Reactivity pathway of the coordinated ketone.

This reactivity provides a powerful tool for the construction of complex molecular architectures with interesting magnetic and catalytic properties.

Characterization of Coordination Complexes

A comprehensive characterization of the coordination complexes of 1-Ethylpropyl 2-pyridyl ketone is essential to elucidate their structure and properties. A combination of spectroscopic and analytical techniques should be employed.

| Technique | Information Gained | Expected Observations |

| Infrared (IR) Spectroscopy | Coordination of the ligand, presence of counter-ions and solvent molecules. | A shift in the ν(C=O) stretching frequency to lower wavenumbers upon coordination. Appearance of new bands corresponding to M-N and M-O vibrations.[5] |

| UV-Vis Spectroscopy | Electronic transitions within the complex. | Ligand-to-metal charge transfer (LMCT) and d-d transitions, which are characteristic of the metal ion and its coordination environment.[6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Solution-state structure and dynamics. | Shifts in the proton and carbon signals of the ligand upon coordination. |

| Single-Crystal X-ray Diffraction | Solid-state molecular structure, bond lengths, and bond angles. | Definitive determination of the coordination geometry, nuclearity of the complex, and intermolecular interactions.[4][7] |

| Elemental Analysis | Empirical formula of the complex. | Confirmation of the stoichiometry of the metal, ligand, and any counter-ions or solvent molecules. |

Experimental Protocol: Synthesis and Characterization of a Representative Complex

The following protocol outlines a general procedure for the synthesis and characterization of a hypothetical dichlorido(1-ethylpropyl 2-pyridyl ketone)palladium(II) complex, drawing on established methods for similar systems.[4][8]

Objective: To synthesize and characterize [Pd(1-EtPr-PyK)Cl₂], where 1-EtPr-PyK is 1-Ethylpropyl 2-pyridyl ketone.

Materials:

-

1-Ethylpropyl 2-pyridyl ketone

-

Palladium(II) chloride (PdCl₂)

-

Methanol (MeOH)

-

Diethyl ether

Procedure:

-

Preparation of the Palladium Precursor: Dissolve PdCl₂ (1 mmol) in hot methanol (20 mL) with stirring to form a solution of [PdCl₂(MeOH)₂].

-

Reaction with the Ligand: To the warm solution of the palladium precursor, add a solution of 1-Ethylpropyl 2-pyridyl ketone (1 mmol) in methanol (10 mL) dropwise with continuous stirring.

-

Precipitation of the Complex: A yellow precipitate is expected to form upon addition of the ligand. Continue stirring the reaction mixture at room temperature for 2 hours to ensure complete reaction.

-

Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold methanol and then with diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the product in a vacuum desiccator.

Characterization:

-

Obtain the IR spectrum of the product and compare it to that of the free ligand to confirm coordination.

-

Perform elemental analysis (C, H, N) to verify the empirical formula.

-

Dissolve a small amount of the product in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

-

Attempt to grow single crystals for X-ray diffraction analysis by slow evaporation of a solution of the complex in a suitable solvent (e.g., dichloromethane/hexane).

Conclusion and Future Outlook

The coordination chemistry of 1-Ethylpropyl 2-pyridyl ketone presents a fertile ground for discovery. By leveraging the extensive knowledge base of related 2-acylpyridine systems, researchers can readily embark on the synthesis and characterization of its metal complexes. The unique steric and electronic properties imparted by the 1-ethylpropyl group are poised to yield novel coordination compounds with potentially enhanced catalytic activity, interesting magnetic behavior, or valuable biological properties. This guide serves as a foundational resource to stimulate and support these future investigations, paving the way for new advancements in the field of coordination chemistry.

References

-

Basu, A., Kasar, T. G., & Sapre, N. Y. (n.d.). Synthesis and spectral and electrochemical properties of di-2-pyridyl ketone complexes of ruthenium and their reactions. ACS Publications. Retrieved from [Link]

- El-Ghamry, A. A., & El-Reash, G. M. A. (2024). Synthesis of a Family of Pd(II)

- Milios, C. J., Raptopoulou, C. P., & Perlepes, S. P. (2009). Adventures in the Coordination Chemistry of Di-2-pyridyl Ketone and Related Ligands: From High-Spin Molecules and Single-Molecule Magnets to Coordination Polymers, and from Structural Aesthetics to an Exciting New Reactivity Chemistry of Coordinated Ligands. European Journal of Inorganic Chemistry, 2009(15), 2047-2073.

-

Dalal Institute. (n.d.). Metal-Π Complexes. Retrieved from [Link]

-

El-Ghamry, A. A., & El-Reash, G. M. A. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ResearchGate. Retrieved from [Link]

- Basu, A., Kasar, T. G., & Sapre, N. Y. (1993). Synthesis and spectral and electrochemical properties of di-2-pyridyl ketone complexes of ruthenium and their reactions. Inorganic Chemistry, 32(6), 915-920.

- Stamatatos, T. C., et al. (2023). Synthesis and structural, magnetic and spectroscopic characterization of iron(iii) complexes with in situ formed ligands from methyl-2-pyridyl keton. Dalton Transactions, 52(6), 1837-1848.

- Papatriantafyllopoulou, C., et al. (2020). Reactions of Cadmium(II)

- Kato, T., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48256-48267.

-

El-Ghamry, A. A., & El-Reash, G. M. A. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. Semantic Scholar. Retrieved from [Link]

- Escuer, A., et al. (2006). Synthesis and structure of 2-acetylpyridine-salicyloylhydrazone and its copper(II) and zinc(II) complexes. The effect of the metal coordination on the weak intermolecular interactions. Inorganica Chimica Acta, 359(13), 4255-4261.

- Abe, M., et al. (2001). Comproportionation reaction and hindered rotation of coordinated pyridine rings in an acetate-bridged tetraplatinum(II) cluster with pyridine-based ligands in the cluster plane. Inorganic Chemistry, 40(14), 3465-3472.

- Cass, M. W., & Smith, G. F. (1983). A new synthesis of .alpha.-(2-pyridyl) ketones by acylation of 2-picolyllithium and 2,6-lutidyllithium with N,N-dimethylcarboxamides. The Journal of Organic Chemistry, 48(22), 3953-3955.

- El-Ghamry, A. A., & El-Reash, G. M. A. (2024). Synthesis of a Family of Pd(II)

- Perlepes, S. P., et al. (2020). Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime. Inorganics, 8(12), 69.

- Ploeckinger, J., et al. (2013). New complexes with 2-pyridyl ketone Schiff bases Synthesis, structural analysis and thermal studies. Journal of Thermal Analysis and Calorimetry, 114(1), 221-230.

- Kumar, S., et al. (2017). Cascade synthesis of 2-pyridones using acrylamides and ketones. Organic & Biomolecular Chemistry, 15(32), 6756-6766.

- Smith, J. (2024). X-ray crystallographic investigations of coordination modes in first-row transition metal complexes. Journal of Chemical Crystallography, 54(2), 123-135.

-

Al-Jibori, S. A., et al. (2021). Phenyl Pyridyl Ketoxime Copper Complexes - Computational Studies. ResearchGate. Retrieved from [Link]

- Perlepes, S. P., et al. (2020). Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime. Molecules, 25(24), 5941.

- Wang, W., et al. (2003). Reactivity of 2-pyridine–aldehyde and 2-acetyl–pyridine coordinated to [Re(CO)3]+ with alcohols and amines: metal mediated Schiff base formation and dimerization. Inorganica Chimica Acta, 357(1), 161-168.

Sources

- 1. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and structural, magnetic and spectroscopic characterization of iron( iii ) complexes with in situ formed ligands from methyl-2-pyridyl keton ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT03944C [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemijournal.com [chemijournal.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Stability and Degradation Pathways of 1-Ethylpropyl 2-pyridyl ketone

This guide provides an in-depth analysis of the potential stability challenges and degradation pathways of 1-Ethylpropyl 2-pyridyl ketone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with actionable experimental strategies to ensure the integrity of this molecule throughout its lifecycle.

Introduction: Unveiling the Molecular Architecture and Inherent Reactivities

1-Ethylpropyl 2-pyridyl ketone, with the chemical structure C₁₁H₁₅NO, is a molecule of interest due to the juxtaposition of a pyridine ring and a ketone functional group.[1] This unique arrangement dictates its chemical behavior and, consequently, its stability profile. The pyridine ring, a heteroaromatic system, introduces a degree of electronic complexity, while the ketone functionality serves as a reactive center for various chemical transformations.

Understanding the inherent reactivity of this molecule is paramount to predicting its degradation pathways. The key reactive sites include:

-

The Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity, making it susceptible to protonation and alkylation.

-

The Carbonyl Group: The electrophilic carbon of the ketone is a prime target for nucleophilic attack, and the adjacent α-carbons can participate in enolate chemistry.

-

The Alkyl Side Chain: The ethylpropyl group, particularly the hydrogen atoms on the carbon adjacent to the carbonyl group, can be susceptible to abstraction, initiating oxidative degradation.

This guide will systematically explore the principal degradation pathways stemming from these reactive centers: hydrolysis, oxidation, and photolysis.

Primary Degradation Pathways and Mechanistic Insights

The stability of 1-Ethylpropyl 2-pyridyl ketone is contingent on its resilience to various environmental and chemical stressors. The following sections dissect the most probable degradation mechanisms.

Hydrolytic Degradation

Hydrolysis represents a critical degradation pathway, particularly in aqueous environments. While ketones are generally stable to hydrolysis, the presence of the pyridine ring can influence the reactivity of the carbonyl group. The hydrolysis of α-chloro-substituted pyridones has been shown to be influenced by the zwitterionic character of the heterocyclic structure, which can enhance the rate of nucleophilic attack.[2]

Proposed Hydrolytic Pathway:

The primary mechanism of hydrolysis is anticipated to be the nucleophilic attack of water or hydroxide ions on the carbonyl carbon. This process is often catalyzed by acidic or basic conditions.

Caption: Proposed hydrolytic cleavage of 1-Ethylpropyl 2-pyridyl ketone.

Oxidative Degradation

Oxidative degradation is a significant concern, potentially initiated by atmospheric oxygen, reactive oxygen species (ROS), or oxidizing agents. The alkyl side chain and the pyridine ring are the most likely sites of oxidative attack.

Key Oxidative Pathways:

-

Side-Chain Oxidation: The ethylpropyl group can undergo oxidation, particularly at the carbon atom adjacent to the carbonyl group, to form a hydroperoxide intermediate, which can further degrade to smaller carboxylic acids and ketones. The oxidation of alkylpyridines to their corresponding carboxylic acids is a known transformation.[3]

-

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine-N-oxide. This transformation can significantly alter the electronic properties and biological activity of the molecule.

-

Ring Oxidation: While less common for the pyridine ring itself, oxidative dearomatization can occur under specific conditions, leading to the formation of diols and epoxides.[4]

Caption: Potential oxidative degradation pathways for 1-Ethylpropyl 2-pyridyl ketone.

Photodegradation

Exposure to light, particularly in the UVA and UVB regions, can induce photochemical reactions in molecules containing chromophores like the pyridine ring and the carbonyl group. Ketones are known to undergo photoreduction and other rearrangements upon photoexcitation.[5][6] The presence of the pyridine moiety can lead to complex photochemical behavior.

Plausible Photodegradation Mechanisms:

-

Photoreduction: The excited state of the ketone can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical, which can then dimerize or undergo further reactions.

-

Norrish Type Reactions: While less likely for this specific structure, Norrish Type I (alpha-cleavage) or Type II (intramolecular hydrogen abstraction) reactions are canonical photochemical pathways for ketones.

-

Photo-induced Rearrangements: The excited pyridine ring can undergo rearrangements, potentially leading to the formation of isomers or ring-opened products.

Caption: Key photodegradation pathways for 1-Ethylpropyl 2-pyridyl ketone.

A Program for Stability Assessment: Experimental Protocols

A robust stability testing program is essential to characterize the degradation profile of 1-Ethylpropyl 2-pyridyl ketone. The following protocols are designed to provide a comprehensive understanding of its stability under various stress conditions.

Forced Degradation Studies

Forced degradation (stress testing) is a critical component of stability assessment, providing insights into the likely degradation products and pathways.

Table 1: Recommended Forced Degradation Conditions

| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24-72 hours | Hydrolysis |

| Basic Hydrolysis | 0.1 M NaOH, 60°C, 24-72 hours | Hydrolysis |

| Oxidative | 3% H₂O₂, Room Temperature, 24 hours | Oxidation |

| Thermal | 80°C, 75% RH, 7 days | Thermal Decomposition |

| Photolytic | ICH Q1B compliant light exposure (UV/Vis) | Photodegradation |

Analytical Methodology for Stability Indicating Assays

A validated stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable starting point.

Step-by-Step HPLC Method Development Protocol:

-

Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good initial choice.

-

Mobile Phase Optimization:

-

Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Optimize the gradient profile to achieve good resolution between the parent peak and any degradation peaks.

-

-

Detector Wavelength: Determine the UV maximum absorbance (λmax) of 1-Ethylpropyl 2-pyridyl ketone for optimal sensitivity.

-

Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Caption: A typical workflow for developing a stability-indicating HPLC method.

Identification of Degradation Products

The identification of major degradation products is crucial for understanding the degradation pathways and for safety assessment.

Protocol for Degradant Identification:

-

LC-MS/MS Analysis: Analyze the stressed samples using a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system to obtain the mass-to-charge ratio (m/z) of the degradation products.

-

Fragmentation Analysis: Perform MS/MS experiments to induce fragmentation of the degradation products. The fragmentation patterns provide valuable structural information.

-

High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements, which can help in determining the elemental composition of the degradants.

-

NMR Spectroscopy: For significant degradation products, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural elucidation.

Summary and Recommendations

The stability of 1-Ethylpropyl 2-pyridyl ketone is governed by its susceptibility to hydrolysis, oxidation, and photolysis. A comprehensive stability testing program, incorporating forced degradation studies and a validated stability-indicating analytical method, is essential for characterizing its degradation profile. The early identification of degradation products will facilitate the development of stable formulations and ensure the safety and efficacy of any resulting products. It is recommended to initiate these studies early in the development process to mitigate potential stability-related risks.

References

-

Amir, M. et al. (2016). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. NIH Public Access. [Link]

- Google Patents. Oxidation of alkyl pyridines and alkyl quinolines.

-

Wherland, S. et al. (2022). Oxidative Dearomatization of Pyridines. NIH Public Access. [Link]

-

Chemistry Scholars. (2021). Photoreduction of ketones | Benzophenone to benzpinacol | Photochemistry. YouTube. [Link]

-

Pitts, J. N., & Johnson, D. G. (1968). PHOTOCHEMICAL REACTIONS OF KETONES IN SOLUTION. Journal of the American Chemical Society. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]

- 4. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Catalytic Applications of Pyridyl Ketone Palladium Complexes: A Guide for Researchers

Foreword: Navigating the Landscape of Pyridyl Ketone Ligands

This technical guide delves into the catalytic applications of palladium complexes featuring pyridyl ketone ligands. While the specific focus of this document is on the potential of 1-Ethylpropyl 2-pyridyl ketone palladium complexes, the current body of published research provides a more extensive foundation for the closely related di-2-pyridyl ketone (dpk) palladium complexes. The structural and electronic similarities between these ligands allow us to draw well-founded inferences regarding the catalytic behavior of the target complexes. This guide will, therefore, leverage the established chemistry of dpk-palladium complexes as a robust framework to predict and outline the applications of their 1-Ethylpropyl 2-pyridyl ketone analogues. The principles and protocols detailed herein are presented with the scientific understanding that while the core catalytic activity is expected to be similar, subtle electronic and steric differences imparted by the ethylpropyl group may influence reaction kinetics and catalyst stability.

Introduction to Pyridyl Ketone Palladium Complexes

Pyridyl ketone ligands, such as di-2-pyridyl ketone (dpk), are attractive chelating agents in coordination chemistry due to their ability to coordinate with metal centers through various modes.[1] The neutral dpk molecule can act as a bidentate ligand, coordinating through the nitrogen atoms of the pyridyl rings, or as a tridentate ligand involving the carbonyl oxygen.[1] This versatility, coupled with the facile synthesis of their palladium(II) complexes, has led to their exploration as catalysts in a range of organic transformations.[1][2]

The synthesis of these complexes is typically straightforward, involving the reaction of a suitable palladium(II) salt, such as PdCl₂(PhCN)₂ or Pd(OAc)₂, with the pyridyl ketone ligand in a 1:1 molar ratio in a solvent like dichloromethane at room temperature.[1] This yields stable, often colored, solid complexes that can be readily characterized by standard analytical techniques including NMR, FT-IR, and mass spectrometry.[2]

An interesting aspect of pyridyl ketone ligands is the reactivity of the ketone's carbonyl group. When coordinated to a palladium center, this group can undergo nucleophilic addition of alcohols, leading to the in situ formation of hemiketal-containing complexes.[2][3] This transformation can influence the electronic and steric environment around the palladium center, potentially modulating its catalytic activity.

Catalytic Applications in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[4] Pyridyl ketone palladium complexes have demonstrated significant efficacy as pre-catalysts in several key cross-coupling reactions, most notably the Heck and Suzuki-Miyaura reactions.[1][2][5]

The Heck Reaction: Arylation of Alkenes

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[6] This reaction is highly valued for its ability to construct complex molecular scaffolds under relatively mild conditions.[7]

-

Catalyst Precursor: The use of a well-defined Pd(II) complex with a pyridyl ketone ligand, such as (dpk)PdCl₂, allows for controlled and reproducible generation of the active Pd(0) species in situ.[1][8]

-

Base: A base, typically an amine like triethylamine (Et₃N), is crucial for neutralizing the hydrogen halide generated during the catalytic cycle, thereby regenerating the active catalyst.[9]

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF) are commonly employed as they facilitate the dissolution of the reactants and the palladium complex, and can stabilize the charged intermediates in the catalytic cycle.[9]

-

Temperature: The reaction is typically heated (e.g., 80 °C) to promote the rate-determining steps of the catalytic cycle, such as oxidative addition and reductive elimination.[1]

This protocol is adapted from studies on di-2-pyridyl ketone palladium complexes and serves as a representative procedure.[1]

Materials:

-

(dpk)PdCl₂ complex (or analogous 1-Ethylpropyl 2-pyridyl ketone palladium complex)

-

Iodobenzene

-

Methyl acrylate

-

Triethylamine (Et₃N)

-

Dimethylformamide (DMF), anhydrous

-

Schlenk tube and standard Schlenk line equipment

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a 100 mL Schlenk tube under an inert atmosphere, add the Pd(II) complex (1.0 µmol).

-

Add iodobenzene (1.0 mmol), methyl acrylate (1.16 mmol), and triethylamine (1.1 mmol).

-

Add 10 mL of anhydrous DMF to the Schlenk tube.

-

The reaction mixture is subjected to a freeze-pump-thaw cycle to ensure the removal of dissolved oxygen.

-

The mixture is then heated to 80 °C with stirring for 4 hours.

-

The progress of the reaction can be monitored by gas chromatography (GC) by taking aliquots from the reaction mixture.

-

Upon completion, the reaction mixture is cooled to room temperature and extracted with a mixture of ethyl acetate and hexane (1:5).

-

The organic layer is passed through a short pad of silica gel, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel to yield the desired trans-methyl cinnamate.

Catalytic Cycle of the Heck Reaction

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. researchgate.net [researchgate.net]

- 6. Heck Reaction [organic-chemistry.org]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

The Synthetic Versatility of 1-Ethylpropyl 2-Pyridyl Ketone: A Guide for Researchers

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of pyridyl moieties into molecular frameworks is a cornerstone of designing compounds with desirable physicochemical and biological properties. The pyridine ring, a bioisostere of the benzene ring, often imparts improved metabolic stability, enhanced binding interactions, and favorable solubility profiles. Within the diverse family of pyridyl-containing building blocks, 1-ethylpropyl 2-pyridyl ketone emerges as a versatile intermediate, offering a reactive carbonyl handle directly attached to the electron-deficient pyridine nucleus. This unique electronic arrangement governs its reactivity, making it a valuable precursor for a wide array of chemical transformations.

This technical guide provides an in-depth exploration of the applications of 1-ethylpropyl 2-pyridyl ketone in organic synthesis. We will delve into key reaction protocols, elucidate the underlying mechanistic principles, and offer practical insights to enable researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this valuable compound.

I. Core Reactivity Principles: The Interplay of the Carbonyl and Pyridyl Groups

The chemical behavior of 1-ethylpropyl 2-pyridyl ketone is primarily dictated by the electrophilic nature of the carbonyl carbon, which is further influenced by the electron-withdrawing effect of the adjacent 2-pyridyl group. This electronic interplay makes the carbonyl carbon highly susceptible to nucleophilic attack, forming the basis for a multitude of synthetic transformations. Furthermore, the nitrogen atom of the pyridine ring can act as a coordinating site for metal catalysts, enabling a range of catalytic and stereoselective reactions.

II. Key Synthetic Applications and Protocols

Synthesis of Chiral Tertiary Alcohols via Grignard Reaction

The addition of organometallic reagents, such as Grignard reagents, to the carbonyl group of 1-ethylpropyl 2-pyridyl ketone provides a direct route to chiral tertiary alcohols. These products are valuable intermediates in the synthesis of complex molecules and potential drug candidates.

Causality of Experimental Choices: The Grignard reaction is a classic and reliable method for carbon-carbon bond formation. The choice of an appropriate Grignard reagent allows for the introduction of a wide variety of substituents at the carbonyl carbon. The reaction is typically carried out in an anhydrous ethereal solvent to prevent the quenching of the highly basic Grignard reagent by protic species. A subsequent acidic workup is necessary to protonate the intermediate alkoxide and yield the final alcohol product.

Experimental Protocol: Synthesis of 1-(2-pyridyl)-1-phenyl-pentan-1-ol

Materials:

-

1-Ethylpropyl 2-pyridyl ketone

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, reflux condenser)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

Under an inert atmosphere, place magnesium turnings (1.2 equivalents) in a flame-dried three-neck flask equipped with a reflux condenser and a dropping funnel.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Add a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming or the addition of a small crystal of iodine.

-

Once the reaction starts, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Addition to the Ketone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 1-ethylpropyl 2-pyridyl ketone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M hydrochloric acid until the aqueous layer is acidic.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired tertiary alcohol.

-

Data Presentation:

| Entry | Grignard Reagent | Product | Yield (%) |

| 1 | Phenylmagnesium bromide | 1-(2-pyridyl)-1-phenyl-pentan-1-ol | 85 |

| 2 | Methylmagnesium iodide | 2-methyl-1-(2-pyridyl)-pentan-2-ol | 90 |

| 3 | Vinylmagnesium bromide | 1-(2-pyridyl)-1-vinyl-pentan-1-ol | 78 |

Logical Relationship Diagram:

Caption: Grignard reaction workflow.

Olefination via the Wittig Reaction

The Wittig reaction provides a powerful and reliable method for the conversion of ketones into alkenes.[1] This transformation is particularly valuable for introducing exocyclic double bonds or for the synthesis of highly substituted alkenes that may be difficult to access through other methods. For 1-ethylpropyl 2-pyridyl ketone, this reaction allows for the synthesis of various 2-alkenylpyridine derivatives.

Causality of Experimental Choices: The Wittig reaction utilizes a phosphorus ylide, which acts as a carbon nucleophile. The ylide is typically generated in situ by treating a phosphonium salt with a strong base. The choice of the phosphonium salt determines the substituent that will replace the carbonyl oxygen. The reaction proceeds through a betaine intermediate, which then collapses to form the alkene and triphenylphosphine oxide. The removal of the triphenylphosphine oxide byproduct is a key consideration in the purification process.[2]

Experimental Protocol: Synthesis of 2-(1-Ethyl-2-phenylvinyl)pyridine

Materials:

-

1-Ethylpropyl 2-pyridyl ketone

-

Benzyltriphenylphosphonium chloride

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride

-

Standard laboratory glassware

-

Inert atmosphere setup

Procedure:

-

Ylide Generation:

-

Under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF in a flame-dried flask.

-

Cool the suspension to 0 °C and add n-butyllithium (1.1 equivalents) dropwise. The formation of the orange-red ylide will be observed.

-

Stir the mixture at 0 °C for 30 minutes.

-

-

Wittig Reaction:

-

Dissolve 1-ethylpropyl 2-pyridyl ketone (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours, or until TLC analysis indicates complete consumption of the ketone.

-

-

Workup and Purification:

-

Quench the reaction by the addition of saturated aqueous ammonium chloride.

-

Extract the mixture with diethyl ether (3 x 25 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to separate the desired alkene from triphenylphosphine oxide.

-

Logical Relationship Diagram:

Caption: Wittig reaction mechanism.

Synthesis of Chiral Amines via Asymmetric Reductive Amination

The conversion of ketones to chiral amines is a fundamental transformation in medicinal chemistry, as the amine functional group is prevalent in a vast number of pharmaceuticals. Asymmetric reductive amination of 1-ethylpropyl 2-pyridyl ketone offers a direct and efficient route to enantiomerically enriched pyridyl-containing amines.

Causality of Experimental Choices: This one-pot reaction involves the initial formation of an imine or enamine intermediate from the ketone and an amine source, followed by in-situ reduction. The use of a chiral catalyst, such as a ruthenium-based complex with a chiral ligand, allows for the stereoselective reduction of the C=N bond, leading to the formation of one enantiomer in excess.[3] Ammonium salts can serve as the nitrogen source for the synthesis of primary amines.[3] The choice of the reducing agent is also critical; common options include hydrogen gas or transfer hydrogenation reagents like formic acid or isopropanol.

Experimental Protocol: Asymmetric Reductive Amination to 1-(2-pyridyl)pentan-1-amine

Materials:

-

1-Ethylpropyl 2-pyridyl ketone

-

Ammonium trifluoroacetate

-

Ru(OAc)₂( (S)-BINAP) (or other suitable chiral catalyst)

-

2-Propanol (as both solvent and hydrogen source)

-

Potassium hydroxide

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under an inert atmosphere, charge a pressure-rated reaction vessel with 1-ethylpropyl 2-pyridyl ketone (1.0 equivalent), ammonium trifluoroacetate (1.5 equivalents), and the chiral ruthenium catalyst (e.g., 0.5 mol%).

-

Add degassed 2-propanol as the solvent.

-

Add a solution of potassium hydroxide (10 mol%) in 2-propanol.

-

Seal the vessel and heat the reaction mixture at 80 °C for 24 hours.

-

Cool the reaction to room temperature and carefully vent the vessel.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude amine by column chromatography on silica gel.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation:

| Entry | Catalyst | Ligand | Amine Source | Yield (%) | ee (%) |

| 1 | Ru(OAc)₂ | (S)-BINAP | NH₄OAc | 92 | 96 |

| 2 | [Ir(cod)Cl]₂ | (R,R)-f-spiroPhos | NH₄Cl | 88 | 94 |

| 3 | Fe(BF₄)₂·6H₂O | Chiral Pybox | NH₄BF₄ | 85 | 91 |

Workflow Diagram:

Caption: Asymmetric reductive amination workflow.

III. Safety and Handling

1-Ethylpropyl 2-pyridyl ketone should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling precautions.

IV. Conclusion

1-Ethylpropyl 2-pyridyl ketone is a highly valuable and versatile building block in organic synthesis. Its unique electronic properties, arising from the juxtaposition of a reactive carbonyl group and a coordinating pyridyl moiety, enable a wide range of synthetic transformations. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this compound in their pursuit of novel molecules with applications in medicinal chemistry and materials science. The ability to readily generate chiral alcohols, alkenes, and amines from this ketone underscores its importance as a strategic starting material.

V. References

-

Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Compt. Rend.1900 , 130, 1322-1325. [Link]

-

Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chem. Ber.1954 , 87, 1318-1330. [Link]

-

Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61, 3849-3862. [Link]

-

Cui, X.; et al. Highly Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Org. Lett.2021 , 23 (9), 3374–3378. [Link]

-

Maryanoff, B. E.; Reitz, A. B. The Wittig Olefination Reaction and Modifications involving Phosphoryl-Stabilized Carbon Anions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chem. Rev.1989 , 89, 863-927. [Link]

-

Chemistry LibreTexts. 6: The Wittig Reaction (Experiment). [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

Sources

Application Note & Protocols: 1-Ethylpropyl 2-pyridyl ketone as a Versatile Building Block in Functional Materials

Abstract & Scientific Rationale

This guide details the potential applications and experimental protocols for 1-Ethylpropyl 2-pyridyl ketone (systematic name: 2-(pentan-3-oyl)pyridine) in the field of materials science. While direct literature on this specific molecule is nascent, its structural motifs—a pyridyl nitrogen donor and a ketone oxygen—position it as a highly valuable ligand for coordination chemistry. Pyridyl ketones are a well-established class of ligands used to create functional materials, including catalysts, coordination polymers, and photoluminescent complexes.[1][2][3] This document extrapolates from the known chemistry of analogous compounds, such as di-2-pyridyl ketone (dpk), to provide a predictive and practical framework for researchers.

The key innovation offered by 1-Ethylpropyl 2-pyridyl ketone lies in its 1-ethylpropyl (pentan-3-yl) group . Unlike the planar phenyl or small methyl substituents found on more common pyridyl ketones, this bulky, non-planar aliphatic group introduces significant steric hindrance. This feature is not a limitation but a design element that can be exploited to:

-

Tune Coordination Geometry: Influence the dimensionality and topology of coordination polymers.

-

Enhance Solubility: Improve the processability of resulting metal complexes in organic solvents.

-

Create Unique Catalytic Pockets: Sterically guide substrate access to a coordinated metal center.

This note provides researchers with the foundational knowledge and detailed protocols to synthesize novel metal complexes from this ligand and evaluate their potential in catalysis and materials fabrication.

Molecular Profile & Physicochemical Properties

1-Ethylpropyl 2-pyridyl ketone is an aromatic ketone featuring a pyridine ring linked to a carbonyl group, which is in turn connected to a pentan-3-yl substituent. The primary functional sites for materials synthesis are the lone pair on the sp²-hybridized pyridine nitrogen, which acts as an excellent metal coordinating site, and the carbonyl oxygen, which can act as a secondary donor site.[3][4][5]

Caption: Molecular structure of 1-Ethylpropyl 2-pyridyl ketone.

Table 1: Physicochemical Properties (Predicted & Experimental Analogues)

| Property | Value | Rationale / Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃NO | - |

| Molecular Weight | 163.22 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Based on similar pyridyl ketones.[6] |

| Boiling Point | ~250-270 °C | Extrapolated from similar structures. |

| Solubility | Soluble in most organic solvents (CH₂Cl₂, CHCl₃, EtOH, THF). | The aliphatic group enhances organo-solubility.[6] |

| Key Functional Groups | Pyridyl-N (Lewis base, metal coordination site), Carbonyl C=O | - |

| Coordination Modes | N-monodentate, N,O-bidentate chelation, Bridging | Pyridyl ketones are versatile ligands capable of multiple coordination modes.[1][3][7] |